molecular formula C10H11BrFNO3S B1408248 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine CAS No. 1643915-62-1

4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine

Cat. No. B1408248
CAS RN: 1643915-62-1
M. Wt: 324.17 g/mol
InChI Key: NEOSOAGPJMFZLI-UHFFFAOYSA-N
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Description

“4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine” is a chemical compound with the CAS Number: 1643915-62-1 . It has a molecular weight of 324.17 . The IUPAC name for this compound is 4-[(5-bromo-2-fluorophenyl)sulfonyl]morpholine .


Molecular Structure Analysis

The InChI code for “4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine” is 1S/C10H11BrFNO3S/c11-8-1-2-9(12)10(7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine” include a molecular weight of 324.17 .

Scientific Research Applications

Antimicrobial and Antibacterial Activity

  • A study demonstrates that derivatives of 4-(Phenylsulfonyl) morpholine, a sulfonamide, exhibit significant antimicrobial and modulating activity against various strains of bacteria and fungi. This includes notable activity against multidrug-resistant strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, making it a candidate for addressing antibiotic resistance (Oliveira et al., 2015).
  • Another study focusing on the synthesis of 5-Substituted-1,3,4-oxadiazol-2yl-4-(morpholin-4yl Sulfonyl)benzyl Sulfides, which are closely related to the compound , revealed their potent antibacterial activity against several bacterial strains, indicating the potential of these derivatives in antimicrobial treatments (Aziz ur-Rehman et al., 2015).

Antidepressive Activity

  • Research on a structurally similar compound, 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, has shown promising results in antidepressant activity. This points towards the potential of morpholine derivatives, including 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine, in the development of new antidepressants (Yuan, 2012).

Anticancer Potential

  • A study on indole-based sulfonohydrazide derivatives containing a morpholine ring, similar to 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine, revealed that certain compounds exhibit significant anticancer activity against human breast cancer cells. This highlights the potential of morpholine derivatives in cancer therapy (Gaur et al., 2022).

Applications in Chemical Synthesis and Structure Studies

  • The compound has been used in the synthesis of various novel molecular structures. For instance, it played a role in the formation of new crystal structures and polymers, as indicated in a study on Ethyl 4-(4-Florophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates (Shalaby et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, “4-Bromo-2,5-difluorobenzenesulfonyl chloride”, indicates that it causes severe skin burns and eye damage. It also may cause respiratory irritation . It is advised not to breathe its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye/face protection .

properties

IUPAC Name

4-(5-bromo-2-fluorophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO3S/c11-8-1-2-9(12)10(7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOSOAGPJMFZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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